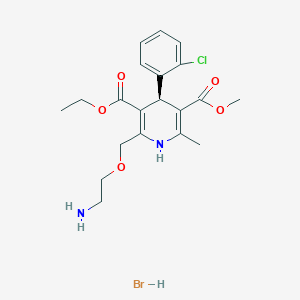

Levamlodipine hydrobromide

Description

Properties

CAS No. |

865430-78-0 |

|---|---|

Molecular Formula |

C20H26BrClN2O5 |

Molecular Weight |

489.8 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |

InChI |

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1 |

InChI Key |

RVCDRXDQZIUQJA-LMOVPXPDSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amlodipine hydrobromide, (S)-; Levamlodipine hydrobromide; Levamlodipine HBr |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of Levamlodipine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Levamlodipine hydrobromide. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a calcium channel blocker widely used in the management of hypertension and angina.[1] Its efficacy and safety are intrinsically linked to its specific chemical structure and solid-state properties. Spectroscopic analysis is therefore critical for its identification, purity assessment, and quality control throughout the drug development and manufacturing process.

While specific spectroscopic data for the hydrobromide salt of Levamlodipine is not extensively available in publicly accessible literature, this guide presents data from closely related compounds, primarily amlodipine (the racemic mixture) and its besylate salt. This information serves as a robust reference point for the expected spectroscopic behavior of Levamlodipine hydrobromide, given the identical core molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of Levamlodipine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Table 1: Representative ¹H NMR Chemical Shifts for the Amlodipine Moiety [2][3][4][5]

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Ester) | 3.61 | Singlet |

| -CH₃ (Dihydropyridine ring) | 2.29 | Singlet |

| -OCH₂CH₃ (Ester) | 1.15 - 1.18 | Triplet |

| -OCH₂CH₃ (Ester) | 4.06 - 4.10 | Quartet |

| -CH₂- (Aminoethoxy) | 3.25 - 3.27 | Multiplet |

| -CH₂-O- (Aminoethoxy) | 3.80 - 3.82 | Multiplet |

| -CH- (Dihydropyridine ring) | 5.34 | Singlet |

| Aromatic Protons | 7.18 - 7.49 | Multiplet |

| -NH (Dihydropyridine ring) | Varies | Broad Singlet |

| -NH₃⁺ (from Hydrobromide salt) | Varies | Broad Singlet |

Note: The chemical shifts are based on data for amlodipine and its salts in various solvents. The exact values for Levamlodipine hydrobromide may vary slightly.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts for the Amlodipine Moiety [4][6]

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| -CH₃ (Ester) | ~51 |

| -CH₃ (Dihydropyridine ring) | ~19 |

| -OCH₂C H₃ (Ester) | ~14 |

| -OC H₂CH₃ (Ester) | ~60 |

| C=O (Ester) | ~165 - 167 |

| Quaternary Carbons (Dihydropyridine ring) | ~103, ~147 |

| -CH- (Dihydropyridine ring) | ~39 |

| Aromatic Carbons | ~123 - 148 |

| -CH₂- (Aminoethoxy) | ~41 |

| -CH₂-O- (Aminoethoxy) | ~70 |

Note: The chemical shifts are based on data for amlodipine and its salts. The exact values for Levamlodipine hydrobromide may differ.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for the Amlodipine Moiety [7][8][9][10][11]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine Salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Ester) | ~1680 | Strong |

| C=C Stretch (Aromatic/Dihydropyridine) | ~1610, ~1490 | Medium to Strong |

| C-O Stretch (Ester/Ether) | ~1290, ~1100 | Strong |

| C-N Stretch | ~1200 | Medium |

| C-Cl Stretch | ~750 | Strong |

Note: The exact peak positions and intensities can be influenced by the solid-state form and the counter-ion (hydrobromide).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. For Levamlodipine, electrospray ionization (ESI) is a common technique. The expected protonated molecule [M+H]⁺ for Levamlodipine would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 408.9 g/mol .

Powder X-Ray Diffraction (PXRD)

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A few milligrams of Levamlodipine hydrobromide are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Proton-decoupled pulse sequences are typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of Levamlodipine hydrobromide is ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range.

Powder X-Ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Data Acquisition: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°), with a defined step size and scan speed.

Visualizations

Caption: General workflow for the spectroscopic characterization of a pharmaceutical substance.

Caption: Simplified signaling pathway of Levamlodipine's mechanism of action.[1]

References

- 1. Levamlodipine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005018) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. ijpsi.org [ijpsi.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

A Technical Guide to the Pharmacology of Levamlodipine versus R-Amlodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for hypertension and angina, exists as a racemic mixture of two enantiomers: levamlodipine ((S)-amlodipine) and (R)-amlodipine. This technical guide provides an in-depth comparative analysis of the pharmacology of these two isomers. It is now well-established that the therapeutic effects of racemic amlodipine are almost exclusively attributable to levamlodipine, which exhibits potent L-type calcium channel blocking activity. In contrast, R-amlodipine possesses significantly weaker calcium channel blocking effects. However, emerging research suggests that R-amlodipine is not merely an inert component but may contribute to some of the vasodilatory and adverse effects of the racemic mixture through mechanisms independent of L-type calcium channel blockade, such as nitric oxide release. This guide will delve into the distinct pharmacodynamic and pharmacokinetic profiles of each enantiomer, present comparative clinical data, and outline the experimental methodologies used to elucidate these differences.

Introduction

The use of single-enantiomer drugs over their racemic counterparts has become a significant strategy in drug development, often leading to improved therapeutic indices with better efficacy and safety profiles. Amlodipine is a classic example of this chiral switch. While racemic amlodipine has a long history of successful clinical use, the development of levamlodipine was driven by the understanding that the two enantiomers have distinct pharmacological properties. Levamlodipine is the pharmacologically active isomer, responsible for the therapeutic antihypertensive and antianginal effects.[1][2][3] This guide aims to provide a comprehensive technical overview of the pharmacological differences between levamlodipine and R-amlodipine for professionals in the field of drug research and development.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for amlodipine's therapeutic effects is the blockade of voltage-gated L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][4][5] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

Levamlodipine (S-Amlodipine)

Levamlodipine is the potent enantiomer responsible for the L-type calcium channel blockade.[4][6] It has an approximately 1000-fold greater affinity for L-type calcium channels compared to R-amlodipine.[6][7] By binding to and inhibiting these channels, levamlodipine reduces the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in peripheral vascular resistance.[5][8] This ultimately results in the lowering of blood pressure.[5] The precise mechanism for angina relief is thought to involve the reduction of peripheral resistance, which decreases cardiac oxygen demand, and the dilation of coronary arteries, which increases coronary blood flow.[4]

R-Amlodipine

R-amlodipine has a significantly lower affinity for L-type calcium channels and is considered largely inactive in terms of calcium channel blockade.[4][7] However, studies have shown that R-amlodipine is not pharmacologically inert. It has been demonstrated to stimulate the release of nitric oxide (NO) from vascular endothelial cells.[9][10] This effect is independent of calcium channel blockade and appears to be mediated through a kinin-dependent pathway.[9] The release of NO, a potent vasodilator, may contribute to the overall vasodilatory effect of racemic amlodipine and potentially to some of its adverse effects, such as peripheral edema.[7]

Signaling Pathway of Amlodipine Enantiomers

Caption: Signaling pathways for Levamlodipine and R-Amlodipine.

Pharmacokinetics

The pharmacokinetic profiles of levamlodipine and racemic amlodipine have been extensively studied. Data specifically for R-amlodipine is less common as it is not administered alone.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Levamlodipine (S-Amlodipine) | Racemic Amlodipine |

| Bioavailability | 64-90%[1][8] | 60-65%[11] |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours[1][8] | 6-8 hours[11][12] |

| Plasma Protein Binding | ~93%[1][4] | ~98%[11] |

| Metabolism | Extensively hepatic (~90%) to inactive metabolites, primarily via CYP3A4.[1][2][4] | Extensively hepatic.[11] |

| Elimination Half-life (t1/2) | 30-50 hours[1][2][8] | 40-60 hours[12] |

| Excretion | 60% of metabolites in urine, 10% as unchanged drug.[2][4] | Primarily renal excretion of metabolites.[13] |

Clinical Efficacy and Safety

Clinical studies have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent antihypertensive efficacy with a potentially improved safety profile.

Antihypertensive Efficacy

Pooled data from comparative studies have shown that 2.5 mg of levamlodipine is as effective in lowering blood pressure as 5 mg of racemic amlodipine.[4] One study reported that the average reduction in systolic blood pressure for levamlodipine (2.5 mg) versus racemic amlodipine (5 mg) was comparable in standing, supine, and sitting positions.[4] Another clinical observation found that levamlodipine was superior to amlodipine in improving blood pressure indexes.[14][15]

Table 2: Comparative Antihypertensive Efficacy

| Study Population | Levamlodipine Dose | Racemic Amlodipine Dose | Outcome | Reference |

| Mild to moderate hypertension (200 patients) | 2.5 mg | 5 mg | Equivalent reduction in systolic BP | [4] |

| Mild to moderate hypertension (110 patients) | 2.5 mg | 5 mg | Levamlodipine showed superior improvement in blood pressure indexes. | [14][15] |

| Hypertension | 2.5 mg | 5 mg | No significant difference in controlling BP. | [3] |

Safety and Tolerability

The most common dose-dependent adverse effect of racemic amlodipine is peripheral edema.[6] This side effect is thought to be partly attributed to the vasodilatory effects of R-amlodipine.[7] Clinical trials have shown a lower incidence of adverse reactions, particularly edema, with levamlodipine compared to racemic amlodipine.[3][16]

Table 3: Comparative Incidence of Adverse Events

| Adverse Event | Levamlodipine | Racemic Amlodipine | P-value | Reference |

| Any Adverse Reactions | 6.0% | 8.4% | < 0.001 | [16] |

| Lower Extremity Edema | 1.1% | 3.0% | < 0.001 | [16] |

| Headache | 0.7% | 1.1% | 0.045 | [16] |

Experimental Protocols

The following outlines the general methodologies employed in the studies cited in this guide.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional activity of amlodipine enantiomers at L-type calcium channels.

-

Methodology:

-

Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels from appropriate tissues (e.g., rat cardiac or brain tissue).

-

Radioligand Binding Assay: Competitive binding assays are performed using a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) and increasing concentrations of levamlodipine and R-amlodipine. The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Functional Assay (Patch Clamp): Whole-cell patch-clamp electrophysiology is used on isolated vascular smooth muscle cells or cardiomyocytes. The effect of each enantiomer on the inward calcium current through L-type calcium channels is measured at various concentrations to determine the IC50 for channel blockade.

-

Experimental Workflow for In Vitro Assays

Caption: In vitro experimental workflow for amlodipine enantiomers.

In Vivo Studies in Animal Models

-

Objective: To assess the antihypertensive effects and hemodynamic profiles of the enantiomers in vivo.

-

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.

-

Drug Administration: Levamlodipine, R-amlodipine, and racemic amlodipine are administered orally or intravenously at various doses.

-

Blood Pressure Monitoring: Blood pressure and heart rate are continuously monitored using telemetry or tail-cuff methods.

-

Data Analysis: Dose-response curves are generated to compare the potency and efficacy of the different compounds in reducing blood pressure.

-

Clinical Trials in Humans

-

Objective: To compare the efficacy and safety of levamlodipine versus racemic amlodipine in hypertensive patients.

-

Methodology:

-

Study Design: Randomized, double-blind, parallel-group or crossover studies are conducted.

-

Patient Population: Patients with mild to moderate essential hypertension are recruited.

-

Intervention: Patients are randomized to receive either levamlodipine (e.g., 2.5 mg daily) or racemic amlodipine (e.g., 5 mg daily) for a specified duration (e.g., 4-8 weeks).

-

Efficacy Assessment: The primary efficacy endpoint is the change in systolic and diastolic blood pressure from baseline. Ambulatory blood pressure monitoring may also be used.

-

Safety Assessment: The incidence of adverse events, particularly peripheral edema, is systematically recorded and compared between the treatment groups.

-

Conclusion

The pharmacological profiles of levamlodipine and R-amlodipine are distinctly different. Levamlodipine is the therapeutically active enantiomer, exerting its antihypertensive and antianginal effects through potent and selective blockade of L-type calcium channels. R-amlodipine has negligible activity at these channels but contributes to vasodilation through the stimulation of nitric oxide release. The clinical evidence supports the use of levamlodipine as a more targeted therapy, offering comparable efficacy to racemic amlodipine at half the dose with a reduced incidence of adverse effects, most notably peripheral edema. This understanding of the stereospecific pharmacology of amlodipine underscores the value of chiral separation in drug development to optimize therapeutic outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Levamlodipine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

- 6. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. alliedacademies.org [alliedacademies.org]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical development and safety profile of Levamlodipine hydrobromide

An In-depth Technical Guide on the Preclinical Development and Safety Profile of Levamlodipine

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker.[1][2] It is indicated for the treatment of hypertension and angina.[1][3] As the active moiety, levamlodipine possesses the therapeutic activity of the racemic mixture, offering potential for a better safety profile, particularly concerning adverse effects like peripheral edema.[2][4] This technical guide provides a comprehensive overview of the preclinical development and safety evaluation of levamlodipine, synthesizing key data on its mechanism of action, pharmacokinetics, safety pharmacology, and toxicology. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Levamlodipine exerts its antihypertensive effect by selectively blocking the transmembrane influx of calcium ions through L-type calcium channels into vascular smooth muscle and cardiac muscle.[5][6] This inhibition is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][6] The binding of levamlodipine to the calcium channel receptor is characterized by a gradual rate of association and dissociation, resulting in a smooth, gradual onset of action.[3][7] While negative inotropic effects can be observed in vitro, they are not considered clinically relevant at therapeutic doses.[5][6]

References

Chemical Stability and Degradation Pathways of Levamlodipine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Levamlodipine, the pharmacologically active S-enantiomer of amlodipine. The information presented herein is crucial for formulation development, stability-indicating analytical method development, and ensuring the quality, safety, and efficacy of levamlodipine-containing drug products. While much of the detailed literature focuses on amlodipine besylate, the degradation pathways of the active moiety, levamlodipine, are directly applicable to levamlodipine hydrobromide.

Chemical Profile of Levamlodipine

Levamlodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina.[1][2] Its chemical structure contains several functional groups susceptible to degradation, including a dihydropyridine ring, ester linkages, and an aminoethoxy side chain. Understanding the lability of these groups under various stress conditions is fundamental to predicting and controlling its degradation.

Summary of Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[3][4] Levamlodipine (as part of the racemic amlodipine) has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on amlodipine, providing insights into the stability of the levamlodipine molecule under different stress conditions.

Table 1: Degradation of Amlodipine under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 72 hours | Significant Degradation | [5] |

| 0.1 M HCl | 3 days | ~1% | [6] | |

| 5 M HCl at 80°C | 6 hours | 75.2% | [7] | |

| Base Hydrolysis | 0.001 M NaOH | 72 hours | >90% (for Perindopril, indicating conditions) | [5] |

| 0.1 M NaOH | 3 days | ~43% | [6] | |

| 5 M NaOH at 80°C | 6 hours | Total Degradation | [7][8] | |

| Oxidative Degradation | 3% H₂O₂ | 3 days | ~1% | [6] |

| 30% H₂O₂ | Not Specified | 20% | [4] | |

| 3% H₂O₂-methanol (80:20) at 80°C | 6 hours | 80.1% | [7] | |

| Photolytic Degradation | UV light (365 nm) | 30 minutes | Degradation observed | [9] |

| UV (200 W-h/m²) & White light (1.2 million lux-h) | Not Specified | ~5% | [6] | |

| Photostability chamber | 14 days | 32.2% | [7] | |

| Thermal Degradation | 105 °C | 3 days | No degradation | [6] |

| 80 °C | 48 hours | No major impurities | [4] | |

| 80 °C | 7 hours | Degradation observed | [10][11] |

Degradation Pathways of Levamlodipine

The primary degradation pathways for levamlodipine involve oxidation of the dihydropyridine ring and hydrolysis of the ester side chains.

Oxidative Degradation

Under oxidative conditions, the dihydropyridine ring of levamlodipine is oxidized to the corresponding pyridine derivative.[4][5][12] This is a common degradation pathway for dihydropyridine-based drugs.

Figure 1: Oxidative Degradation Pathway of Levamlodipine.

Hydrolytic Degradation

Levamlodipine is susceptible to hydrolysis under both acidic and basic conditions, primarily at its two ester linkages. Basic hydrolysis is generally more pronounced than acidic hydrolysis.[6][13]

References

- 1. Levamlodipine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scispace.com [scispace.com]

- 4. lcms.cz [lcms.cz]

- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. jsirjournal.com [jsirjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. jchr.org [jchr.org]

- 12. researchgate.net [researchgate.net]

- 13. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

An In-depth Technical Guide to the Interaction of Levamlodipine Hydrobromide with L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. Its therapeutic efficacy in the management of hypertension and angina pectoris stems from its specific, high-affinity interaction with L-type calcium channels, primarily in vascular smooth muscle. This guide provides a detailed technical overview of this interaction, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action at the L-type Calcium Channel

Levamlodipine exerts its pharmacological effects by binding to the L-type voltage-gated calcium channels (Ca_v1.2) on the membrane of vascular smooth muscle cells.[1][2] This binding is stereoselective, with the S-enantiomer (Levamlodipine) being significantly more active than the R-enantiomer.[3] By binding to the channel, Levamlodipine allosterically modulates its function, effectively blocking the influx of extracellular calcium ions (Ca²⁺) into the cell.[2] This reduction in intracellular Ca²⁺ concentration is the pivotal event that leads to vasodilation and a subsequent decrease in blood pressure.[1][2]

The interaction is voltage-dependent, with a higher affinity for the depolarized state of the channel, which contributes to its efficacy in contractile vascular smooth muscle.[4][5] The slow onset and long duration of action of amlodipine, and by extension Levamlodipine, are attributed to its slow association and dissociation kinetics with the L-type calcium channel.

Downstream Signaling Pathway

The blockade of L-type calcium channels by Levamlodipine initiates a cascade of intracellular events culminating in smooth muscle relaxation. The primary downstream effect is the reduction of intracellular free Ca²⁺. Under normal physiological conditions, the influx of Ca²⁺ leads to its binding with calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

By inhibiting the initial Ca²⁺ influx, Levamlodipine prevents the formation of the Ca²⁺-calmodulin complex, thereby inhibiting the activation of MLCK. This leads to a decrease in the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle, vasodilation, and a reduction in peripheral vascular resistance.[6]

References

- 1. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early-Phase Clinical Development of Levamlodipine Hydrobromide for Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker developed for the treatment of hypertension. By selectively targeting the L-type calcium channels in vascular smooth muscle, levamlodipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[1][2] Early-phase clinical trials have been pivotal in characterizing its pharmacokinetic and safety profile, establishing the foundation for its therapeutic use. This technical guide provides an in-depth overview of the early-phase clinical development of levamlodipine hydrobromide, summarizing key pharmacokinetic data, outlining typical experimental protocols for such trials, and visualizing the underlying mechanism of action and development workflows.

Mechanism of Action

Levamlodipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3] This inhibition of calcium influx prevents the activation of myosin light chain kinase (MLCK), a crucial enzyme for muscle contraction.[3] The subsequent lack of myosin light chain phosphorylation leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[3]

Signaling Pathway

The signaling cascade initiated by the blockade of L-type calcium channels by levamlodipine in vascular smooth muscle cells is depicted below.

Early-Phase Clinical Trial Protocols

While specific protocols for the initial first-in-human, single ascending dose (SAD), and multiple ascending dose (MAD) studies of levamlodipine hydrobromide are not publicly available, the following represents a standard methodology for such trials in the development of antihypertensive agents.

Study Design and Objectives

-

Design: Randomized, double-blind, placebo-controlled, sequential-group, dose-escalation studies.

-

Primary Objectives:

-

To assess the safety and tolerability of single and multiple ascending doses of levamlodipine hydrobromide in healthy volunteers.

-

To determine the pharmacokinetic profile of levamlodipine and its metabolites after single and multiple doses.

-

-

Secondary Objectives:

-

To evaluate the effect of food on the pharmacokinetics of levamlodipine.

-

To assess dose-proportionality of pharmacokinetic parameters.

-

To identify the maximum tolerated dose (MTD).

-

Key Experimental Methodologies

-

Participant Selection: Healthy male and female volunteers, typically aged 18-45 years, with blood pressure within the normal range. Key exclusion criteria would include a history of cardiovascular disease, renal or hepatic impairment, and allergy to dihydropyridine calcium channel blockers.[4]

-

Dosing Regimen:

-

SAD Study: Participants are enrolled in sequential cohorts, each receiving a single, escalating dose of levamlodipine or placebo.

-

MAD Study: Participants receive multiple doses of levamlodipine or placebo over a specified period (e.g., 7-14 days) in escalating dose cohorts.

-

-

Safety Monitoring: Continuous monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis). Close observation for adverse events, with particular attention to hypotension, headache, and peripheral edema.

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to determine the plasma concentrations of levamlodipine. In MAD studies, sampling is conducted after the first and last doses to assess drug accumulation.

-

Bioanalytical Method: Plasma concentrations of levamlodipine are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

The logical flow of a typical Phase 1 clinical trial for an antihypertensive agent like levamlodipine is illustrated below.

Quantitative Data from Early-Phase Trials

The following tables summarize key pharmacokinetic parameters of levamlodipine derived from early-phase clinical studies, primarily bioequivalence trials in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Levamlodipine

| Parameter | 2.5 mg Levamlodipine[5] | 5 mg Levamlodipine | 10 mg Amlodipine (for comparison) |

| Cmax (ng/mL) | - | 2.94 ± 0.63 | 9.57 ± 1.08 |

| Tmax (h) | - | 7.9 ± 1.9 | 5.92 ± 0.79 |

| AUC0-t (ng·h/mL) | - | 136.6 ± 38.4 | 312.78 ± 34.07 |

| AUC0-∞ (ng·h/mL) | - | 145.9 ± 42.1 | 352.09 ± 42.45 |

| t1/2 (h) | - | 35.8 ± 7.9 | 30.14 ± 5.46 |

Data are presented as mean ± standard deviation.

Table 2: Bioequivalence of Levamlodipine and Racemic Amlodipine (Fasting Conditions)[5]

| Parameter | Geometric Mean Ratio (GMR) (%) | 90% Confidence Interval |

| Cmax | 100.24 | 80-125 |

| AUC0-t | 103.63 | 80-125 |

| AUC0-∞ | 103.24 | 80-125 |

This study compared a 2.5 mg levamlodipine tablet to a 5 mg racemic amlodipine tablet.

Table 3: Safety Profile from a Comparative Study[8]

| Adverse Event | Levamlodipine Group (n=101) | Racemic Amlodipine Group (n=103) |

| Overall Adverse Events (%) | 11 | 15 |

| Drug-Related Adverse Events (%) | 2 | 7 |

Conclusion

The early-phase clinical development of levamlodipine hydrobromide has established a pharmacokinetic and safety profile that supports its therapeutic use in hypertension. The data from these foundational studies demonstrate predictable pharmacokinetics and a favorable safety profile, particularly in comparison to its racemic parent compound. This in-depth technical guide, by consolidating available quantitative data, outlining standard experimental protocols, and visualizing key pathways and workflows, serves as a valuable resource for researchers and professionals in the field of drug development. Further research, including long-term outcomes studies, will continue to build upon this essential early-phase data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A single-dose, randomized, crossover bioequivalence study of levamlodipine besilate tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Levamlodipine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, also known as S-amlodipine, is the pharmacologically active enantiomer of amlodipine, a dihydropyridine calcium channel blocker widely used as an antihypertensive and antianginal agent[1]. It functions by blocking the transmembrane influx of calcium into vascular and cardiac smooth muscles, leading to vasodilation and a reduction in blood pressure[1]. Accurate and sensitive quantification of levamlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of levamlodipine in human plasma using a robust and reliable Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Principle

The method involves the extraction of levamlodipine and an internal standard (IS) from human plasma, followed by chromatographic separation on a C18 or chiral column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard or a structurally similar analog ensures high accuracy and precision by compensating for variability during sample processing and analysis[2].

Experimental Protocols

Materials and Reagents

-

Analytes: Levamlodipine (S-amlodipine) reference standard, (S)-amlodipine-d4 or Tizanidine (Internal Standard).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane, Diethyl ether.

-

Reagents: Formic acid (AR grade), Ammonium acetate, Ethanolamine, Ultrapure water (Milli-Q or equivalent).

-

Consumables: Centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Strata™-X or Oasis HLB), autosampler vials.[3]

Sample Preparation Protocols

Three common extraction techniques are presented: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is effective for cleaning up complex matrices like plasma.

-

Pipette 500 µL of human plasma sample into a clean centrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., Tizanidine, 1000 ng/mL) and vortex for 1 minute[1].

-

Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 3:1 v/v)[1][4].

-

Vortex the mixture vigorously for 10 minutes to ensure thorough extraction[1].

-

Centrifuge the sample at 8000 rpm for 5 minutes to separate the aqueous and organic layers[5].

-

Carefully transfer the upper organic layer (approximately 1.8 mL) to a new tube[1].

-

Evaporate the organic solvent to dryness at 35-50°C under a gentle stream of nitrogen gas[1][2].

-

Reconstitute the dried residue with 150 µL of the mobile phase and vortex for 1 minute[1].

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This is a simpler and faster, though potentially less clean, extraction method.

-

Pipette 500 µL of human plasma sample into a centrifuge tube.

-

Add 50 µL of the internal standard working solution and vortex briefly.

-

Add 1.5 mL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 4 minutes, then centrifuge at 4000 rpm for 10 minutes at 5°C.

-

Transfer 1 mL of the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness or dilute it with water before injection.

-

If evaporated, reconstitute the residue in 150-300 µL of the mobile phase.

-

Transfer the final sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a very clean extract, minimizing matrix effects.

-

Condition an SPE cartridge (e.g., Strata™-X 33 µm Polymeric Reversed Phase) by passing 1 mL of methanol followed by 1 mL of water[3].

-

In a separate tube, add 5 µL of the internal standard to 100 µL of plasma sample[3].

-

Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex[3].

-

Load the entire sample mixture onto the conditioned SPE cartridge[3].

-

Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of pure water, to remove interferences[2].

-

Elute the analyte and internal standard from the cartridge using 1 mL of 0.1% formic acid in methanol[3].

-

Evaporate the eluent to dryness at 50°C under a nitrogen stream[3].

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection[3].

LC-MS/MS Instrumental Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition 1 | Condition 2 |

| LC System | ExionLC™ AD HPLC or equivalent[3] | Acquity Ultra Performance LC™ or equivalent[6] |

| Column | Phenomenex Lux 3u Cellulose-2 (150 x 4.6 mm)[1] | C18 Column (e.g., 4.6 x 100 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[1] | 10 mM Ammonium Acetate, pH 4[6] |

| Mobile Phase B | Acetonitrile[1] | Acetonitrile |

| Elution Mode | Isocratic (50:50, v/v)[1] | Isocratic (10:90, v/v)[6] |

| Flow Rate | 0.4 mL/min[1] | 0.2 mL/min[6] |

| Injection Volume | 10 µL[1] | 5 µL |

| Column Temp. | 30-35°C[2] | Ambient |

| Run Time | 5.5 minutes[1] | 5 minutes[6] |

| Retention Time | ~3.9 minutes[1] | ~1.63 minutes[6] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole (e.g., API 4500, QTRAP® 4500)[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4.5 - 5.5 kV[1][3] |

| Source Temperature | 300 - 500°C[1][3] |

| MRM Transitions | |

| Levamlodipine | Q1: 409.1-409.3 m/z -> Q3: 238.1 m/z[1][4] |

| IS: (S)-amlodipine-d4 | Q1: 413.1 m/z -> Q3: 238.1 m/z[4] |

| IS: Tizanidine | Q1: 254.2 m/z -> Q3: 44.1 m/z[1] |

| Collision Energy | Analyte-dependent, ~15 eV for Levamlodipine[1] |

| Curtain Gas | 6 L/min[1] |

Method Validation and Performance

The described method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Performance Summary

| Parameter | Result | Source |

| Linearity Range | 0.1 - 20.0 ng/mL | [4] |

| 0.77 - 50.98 ng/mL | [1] | |

| Correlation Coefficient (r²) | > 0.998 | [4][6] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [6] |

| 0.79 ng/mL | [1] | |

| Accuracy (at LLOQ) | 106.9% | [1] |

| Precision (RSD% at LLOQ) | 6.0% (Between-batch) | [1] |

| Intra- & Inter-Day Precision (RSD%) | < 15% | [4] |

| Recovery | 99.9% - 101.7% | [4] |

| Dilution Integrity | Accuracy: 101.2% - 101.9%Precision: 2.8% - 4.0% | [1] |

Visualized Workflows

Caption: High-level workflow for levamlodipine analysis.

Caption: Step-by-step LLE sample preparation workflow.

Caption: Step-by-step SPE sample preparation workflow.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reproducible approach for the quantification of levamlodipine in human plasma. The protocols for sample preparation, including LLE, PP, and SPE, offer flexibility based on laboratory throughput needs and required sample cleanliness. With proper validation, this methodology is highly suitable for regulated bioanalysis in support of clinical and pharmaceutical research.[6]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]

- 6. thaiscience.info [thaiscience.info]

Validated Analytical Methods for Levamlodipine Hydrobromide in Dosage Forms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Levamlodipine hydrobromide in pharmaceutical dosage forms. The methodologies outlined below are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for quality control, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of Levamlodipine and the separation of its degradation products.

Experimental Protocol

Chromatographic Conditions:

-

Column: WATERS C18 column (250 mm × 4.6 mm, 5µm)[1]

-

Mobile Phase: A filtered and degassed mixture of Acetonitrile, 70mM Potassium Dihydrogen Orthophosphate buffer, and Methanol in the ratio of 15:30:55 (v/v/v). The pH of the mobile phase is adjusted to 3.0 using Orthophosphoric acid.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 240 nm[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Run Time: Approximately 10 minutes

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Levamlodipine hydrobromide reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

-

From the stock solution, prepare a series of calibration standards ranging from 0.5 to 8 µg/mL by diluting with the mobile phase.[1]

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of Levamlodipine and transfer it to a suitable volumetric flask.

-

Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter before injection.

Data Presentation

| Validation Parameter | Result |

| Linearity Range | 0.5-8 µg/mL[1] |

| Correlation Coefficient (r²) | 0.99[1] |

| Limit of Detection (LOD) | 0.0674 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.0204 µg/mL[1] |

| Accuracy (% Recovery) | 104.7 ± 1.82%[1] |

| Precision (% RSD) | Intra-day: 0.025%, Inter-day: 0.022%[1] |

| Retention Time | 2.60 minutes[1] |

Experimental Workflow

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Levamlodipine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker.[1] It exerts its therapeutic effects, primarily vasodilation and reduction of blood pressure, by selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to investigate the efficacy and mechanism of action of Levamlodipine hydrobromide. The assays described herein are fundamental for preclinical drug development and mechanistic studies.

Mechanism of Action

Levamlodipine binds to and blocks L-type voltage-gated calcium channels, which are crucial for the contractile processes of vascular smooth muscle cells.[4][5] By inhibiting calcium influx, intracellular calcium concentrations decrease, leading to the inhibition of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation.[4] This vasodilation of peripheral arterioles reduces total peripheral resistance, thereby lowering blood pressure.[3] Additionally, evidence suggests that amlodipine, the racemic mixture containing levamlodipine, can modulate the activity of endothelial nitric oxide synthase (eNOS), potentially contributing to its cardiovascular benefits.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of amlodipine and its enantiomers. It is important to note that much of the publicly available data is for racemic amlodipine.

| Assay Type | Cell/Tissue Type | Parameter | Value | Compound |

| Calcium Channel Inhibition | ||||

| L-type Calcium Channel Current Inhibition | Guinea Pig Ventricular Cells | IC50 | 4.2 ± 0.6 µM | Quaternary amlodipine |

| L-type Calcium Channel Block | - | IC50 | 2.4 µM | Amlodipine |

| N-type Calcium Channel Block | - | IC50 | 5.8 µM | Amlodipine |

| T-type Calcium Channel Block | Guinea-pig atria | IC50 | 5.6 µM | Amlodipine |

| Vasodilation/Vascular Relaxation | ||||

| Inhibition of KCI-induced Contraction | Rat Aortic Rings | IC50 | 7.5 x 10⁻⁹ M | Amlodipine |

| Inhibition of KCI-induced Contraction | Pig Coronary Artery Rings | IC50 | 2.2 x 10⁻⁸ M | Amlodipine |

| Inhibition of KCI-induced Contraction | Human Coronary Artery Rings | IC50 | 2.1 x 10⁻⁸ M | Amlodipine |

| Inhibition of Ca²⁺-induced Contractions | Depolarised Rat Aorta | IC50 | 1.9 nM | Amlodipine |

| Inhibition of 45 mM K⁺-induced Contractions | Rat Aorta | IC50 | 19.4 nM | Amlodipine |

| Cell Viability | ||||

| Antiproliferative Effect | A549 Human Lung Carcinoma Cells | IC50 | 23 µM | Amlodipine |

| Antiproliferative Effect | H1299 Human Non-small Cell Lung Cancer | IC50 | 25.66 µM | Amlodipine |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Levamlodipine hydrobromide on a selected cell line.

Materials:

-

Levamlodipine hydrobromide

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs or VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of Levamlodipine hydrobromide in DMSO and dilute it with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Levamlodipine hydrobromide. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Intracellular Calcium Influx Assay

This assay measures the ability of Levamlodipine hydrobromide to inhibit depolarization-induced calcium influx.

Materials:

-

Levamlodipine hydrobromide

-

VSMCs

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without CaCl₂

-

Potassium chloride (KCl) solution (e.g., 50 mM in HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed VSMCs in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium, wash the cells with HBSS, and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of HBSS containing various concentrations of Levamlodipine hydrobromide or vehicle control and incubate for 30 minutes at room temperature.

-

Baseline Fluorescence Reading: Measure the baseline fluorescence intensity (Excitation: 490 nm, Emission: 515 nm) using a fluorescence microplate reader.

-

Depolarization and Measurement: Add 20 µL of KCl solution to each well to induce depolarization and immediately start recording the fluorescence intensity at regular intervals for 5-10 minutes.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot a dose-inhibition curve to determine the IC50 value.

Ex Vivo Aortic Ring Vasodilation Assay

This protocol assesses the vasodilatory effect of Levamlodipine hydrobromide on isolated arterial rings.

Materials:

-

Levamlodipine hydrobromide

-

Thoracic aorta from a rat or mouse

-

Krebs-Henseleit solution

-

Phenylephrine (PE) or KCl

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add Levamlodipine hydrobromide in a cumulative manner to the organ bath, allowing the relaxation response to stabilize after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve and calculate the EC50 value.

Endothelial Nitric Oxide Synthase (eNOS) Activation Assay

This assay determines the effect of Levamlodipine hydrobromide on eNOS activity by measuring nitric oxide (NO) production in endothelial cells.

Materials:

-

Levamlodipine hydrobromide

-

HUVECs

-

Griess Reagent System for nitrite determination

-

Cell lysis buffer

-

Bradford assay reagent

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to near confluence in 6-well plates. Treat the cells with various concentrations of Levamlodipine hydrobromide for a specified time (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant. To measure nitrite, a stable metabolite of NO, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes. Measure the absorbance at 540 nm.

-

Protein Quantification: Lyse the cells and determine the total protein concentration using the Bradford assay.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and normalize it to the total protein content. Compare the NO production in treated cells to untreated controls.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Levamlodipine's primary signaling pathway in vascular smooth muscle cells.

Caption: Amlodipine's potential effect on the eNOS signaling pathway in endothelial cells.

References

- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Hypertensive Models in Levamlodipine Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, a leading risk factor for cardiovascular disease, necessitates the development of effective antihypertensive therapies. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker that exerts its antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[1] Preclinical evaluation of levamlodipine's efficacy requires robust and reproducible in vivo models of hypertension. This document provides detailed application notes and protocols for three widely used experimental models: the Spontaneously Hypertensive Rat (SHR), the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive model, and the two-kidney, one-clip (2K1C) renovascular hypertension model.

Mechanism of Action of Levamlodipine

Levamlodipine is a calcium channel blocker that primarily acts on L-type calcium channels in vascular smooth muscle.[1] By blocking the influx of extracellular calcium, it prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This reduction in peripheral vascular resistance is the primary mechanism behind its blood pressure-lowering effect.

Experimental Models of Hypertension

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model that closely mimics human essential hypertension, developing hypertension without any surgical or chemical induction.[2] This makes it a highly valuable model for studying the long-term effects of antihypertensive drugs.

Experimental Workflow:

Detailed Protocol:

-

Animal Selection: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls at 5-6 weeks of age.[3]

-

Acclimatization: House the animals in a controlled environment (22-24°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) using a non-invasive tail-cuff method. Acclimatize the rats to the restraining device for several days before recording measurements to minimize stress-induced variations.

-

Grouping and Dosing: Randomly divide the SHRs into a vehicle control group and one or more levamlodipine treatment groups. A typical oral dose for amlodipine (racemate) in SHRs ranges from 1 to 10 mg/kg/day.[4] As levamlodipine is the active enantiomer, doses of 0.5 to 5 mg/kg/day can be explored. Prepare levamlodipine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

-

Treatment Period: Administer levamlodipine or vehicle daily via oral gavage for a predetermined period, typically 4 to 8 weeks.

-

Blood Pressure Monitoring: Measure blood pressure weekly throughout the study.

-

Endpoint Analysis:

-

Cardiac Hypertrophy: At the end of the study, euthanize the animals, excise the hearts, and weigh the left ventricle. Calculate the left ventricular mass index (LVMI) as the ratio of left ventricular weight to body weight.

-

Histopathology: Fix heart tissue in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to evaluate fibrosis.[5][6]

-

Biochemical Analysis: Collect blood samples for analysis of renal function markers (e.g., serum creatinine, BUN) and markers of oxidative stress (e.g., malondialdehyde [MDA], superoxide dismutase [SOD]).[7]

-

Quantitative Data Summary (SHR Model)

| Treatment | Dose (mg/kg/day) | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Effect on Cardiac Hypertrophy | Reference |

| Levamlodipine | 1 | Single Dose | ↓ | ↓ | - | [5] |

| Amlodipine | 3 | 4 weeks | ↓ | ↓ | ↓ Cardiac mass and LV weight | [4] |

| Amlodipine | 2, 8, 20 | 6 months | Dose-dependent ↓ | - | ↓ LVH at 8 and 20 mg/kg | [8] |

| Amlodipine | 0.2 | 15 weeks | ↓ from ~190 to ~101 | - | Preserved glomerular number | [9] |

Note: Data for amlodipine is presented as a reference for levamlodipine, which is the active S-enantiomer.

L-NAME-Induced Hypertension Model

This model induces hypertension through the inhibition of nitric oxide synthase (NOS) by L-NAME, leading to endothelial dysfunction and increased peripheral resistance.[7]

Detailed Protocol:

-

Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250 g).

-

Hypertension Induction: Administer L-NAME in the drinking water at a concentration of 40 mg/kg/day for 4-6 weeks.[10]

-

Grouping and Treatment: After the induction period, divide the hypertensive rats into a vehicle control group and levamlodipine treatment groups. Administer levamlodipine (e.g., 1-5 mg/kg/day, p.o.) or vehicle concurrently with L-NAME for the duration of the study.

-

Blood Pressure Monitoring: Measure blood pressure weekly.

-

Endpoint Analysis: In addition to the endpoints described for the SHR model, assess markers of endothelial function and oxidative stress.

Quantitative Data Summary (L-NAME Model)

| Treatment | Dose (mg/kg/day) | Duration | Change in Systolic BP (mmHg) | Reference |

| Amlodipine (with Elettaria cardamomum) | low-dose | - | Better reduction than amlodipine alone | [9] |

| Amlodipine | - | - | Vasoprotective effects | [11] |

Note: Specific quantitative data for levamlodipine in the L-NAME model is limited. The data presented is based on amlodipine studies, which serves as a relevant reference.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

The 2K1C model mimics renovascular hypertension by surgically constricting one renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).[12]

Detailed Protocol:

-

Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250 g).

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make a flank incision to expose the left renal artery.

-

Place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis.[13][14] The contralateral kidney remains untouched.

-

Suture the incision.

-

A sham-operated group should undergo the same procedure without clip placement.

-

-

Post-Operative Care and Hypertension Development: Allow the animals to recover for 2-4 weeks for hypertension to develop.

-

Grouping and Treatment: Once hypertension is established, group the rats and begin treatment with levamlodipine (e.g., 1-5 mg/kg/day, p.o.) or vehicle.

-

Blood Pressure Monitoring: Monitor blood pressure regularly.

-

Endpoint Analysis: In addition to blood pressure and cardiac parameters, assess plasma renin activity and markers of renal function.

Quantitative Data Summary (2K1C Model)

| Treatment | Dose (mg/kg) | Duration | Change in Blood Pressure | Reference |

| Amlodipine | 1.0 | 24 hours | ↓ | [15] |

| Amlodipine (combination) | 0.5, 1.0, 2.0 | 24 hours | Dose-dependent ↓ | [15] |

Note: Specific quantitative data for levamlodipine in the 2K1C model is limited. The data presented is based on amlodipine studies, which serves as a relevant reference.

General Protocols for Key Experiments

Preparation and Administration of Levamlodipine

Levamlodipine for oral administration can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent if solubility allows.[16] For oral gavage in rats, a volume of 10-20 ml/kg is generally used.[17] The gavage needle size should be appropriate for the size of the rat (e.g., 16-18 gauge for adult rats).[17]

Measurement of Biochemical Markers

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) can be measured using commercially available colorimetric assay kits.

-

Oxidative Stress:

Histological Analysis of Cardiac Hypertrophy

-

Tissue Processing: Fix heart tissue in 10% neutral buffered formalin, process, and embed in paraffin.

-

Staining:

-

Image Analysis: Use image analysis software to quantify cardiomyocyte size and the percentage of fibrotic area.

Conclusion

The Spontaneously Hypertensive Rat, L-NAME-induced hypertension, and the 2K1C renovascular hypertension models are all valuable tools for the in vivo evaluation of levamlodipine. The choice of model depends on the specific research question, with the SHR model being ideal for studying genetic hypertension and long-term effects, the L-NAME model for investigating endothelial dysfunction, and the 2K1C model for exploring the role of the renin-angiotensin system. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies to assess the antihypertensive efficacy of levamlodipine.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative effects of 2.5mg levamlodipine and 5mg amlodipine on vascular endothelial function and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]

- 11. Amlodipine in hypertension: a first-line agent with efficacy for improving blood pressure and patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. umb.edu.pl [umb.edu.pl]

- 13. ijpp.com [ijpp.com]

- 14. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Synergistic effects of atenolol and amlodipine for lowering and stabilizing blood pressure in 2K1C renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.fsu.edu [research.fsu.edu]

Application Notes and Protocols for High-Throughput Screening of Levamlodipine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker.[1][2] It primarily acts on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][3][4] The therapeutic efficacy of levamlodipine in treating hypertension and angina has prompted interest in the discovery of novel analogs with improved pharmacological profiles, such as enhanced potency, selectivity, or favorable pharmacokinetic properties. High-throughput screening (HTS) is a critical component of this discovery process, enabling the rapid evaluation of large compound libraries to identify promising new chemical entities.

These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel levamlodipine analogs that modulate L-type calcium channels. The workflow progresses from a primary, high-throughput fluorescence-based assay to more complex secondary and tertiary assays for hit confirmation and characterization.

Tiered Screening Strategy for Levamlodipine Analogs

A multi-tiered screening approach is recommended to efficiently identify and validate potent and selective levamlodipine analogs. This strategy begins with a high-throughput primary screen to identify all potential hits, followed by progressively more rigorous secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate functional effects.

Caption: Tiered screening workflow for levamlodipine analogs.

Primary High-Throughput Screening

Assay Principle: No-Wash Fluorescence-Based Calcium Influx Assay

The primary HTS assay utilizes a homogeneous, no-wash fluorescence-based method to measure intracellular calcium influx in a cell line stably expressing the human L-type calcium channel (Ca_v_1.2). This assay is amenable to high-density microplate formats (384- or 1536-well) and is designed for rapid screening of large compound libraries. Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated L-type calcium channels, leading to an influx of extracellular calcium and a subsequent increase in fluorescence. Compounds that block the channel will inhibit this calcium influx, resulting in a reduced fluorescent signal.

Experimental Workflow: Primary HTS

Caption: Workflow for the primary fluorescence-based HTS assay.

Detailed Protocol: Primary Calcium Influx Assay

Materials:

-

Cell Line: HEK293 cell line stably expressing the human L-type calcium channel α1C subunit (Ca_v_1.2). Other suitable cell lines like CHO cells could also be used.[5][6][7]

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Reagents:

-

FLIPR Calcium 6 Assay Kit or similar no-wash calcium indicator dye.[8][9]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarization Buffer: Assay Buffer containing a final concentration of 90 mM KCl (by replacing NaCl).

-

Levamlodipine (as a positive control).

-

DMSO (for compound dilution).

-

Procedure:

-

Cell Plating: Seed the HEK293-Ca_v_1.2 cells into 384-well assay plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[8]

-

Dye Loading: The next day, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). Add an equal volume (40 µL) of the dye solution to each well.[8][10]

-

Incubation: Incubate the plates for 1-2 hours at 37°C.[8]

-

Compound Addition: Prepare serial dilutions of test compounds and levamlodipine in DMSO, then dilute into Assay Buffer. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the compound solution to the appropriate wells.

-

Pre-incubation: Incubate the plates at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Place the assay plates into a Fluorometric Imaging Plate Reader (FLIPR).

-

Assay Execution:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 20 µL of Depolarization Buffer to all wells to stimulate calcium influx.

-

Continue to record the fluorescence signal for an additional 2-3 minutes.[9]

-

-

Data Analysis: Calculate the percentage inhibition for each test compound relative to the positive (levamlodipine) and negative (vehicle) controls. Determine the Z'-factor to assess assay quality.

Data Presentation: Primary HTS Results

| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) | Z'-Factor | Hit Flag |

| Levamlodipine | 1 | 95.2 ± 3.1 | 0.78 | - |

| Analog-001 | 10 | 88.5 ± 5.4 | 0.78 | Yes |

| Analog-002 | 10 | 12.3 ± 8.9 | 0.78 | No |

| Analog-003 | 10 | 92.1 ± 4.7 | 0.78 | Yes |

| Vehicle (DMSO) | 0.5% | 0.0 ± 4.5 | 0.78 | - |

Secondary Assays: Hit Confirmation and Characterization

Hits identified from the primary screen should be subjected to secondary assays to confirm their activity, determine their potency (IC₅₀), and elucidate their mechanism of action.

Automated Electrophysiology (Patch Clamp)

Assay Principle: Automated patch clamp systems provide a higher-throughput alternative to conventional manual patch clamp for directly measuring the ionic currents through L-type calcium channels.[11][12][13] This technique offers a direct, functional assessment of channel blockade and can be used to determine the potency and voltage-dependency of hit compounds.

Detailed Protocol: Automated Patch Clamp

Materials:

-

System: An automated patch clamp system (e.g., SyncroPatch 384PE, QPatch).[14][15]

-

Cell Line: HEK293-Ca_v_1.2 cells.

-

Solutions:

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.4.

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2.

-

-

Test Compounds: Confirmed hits from the primary screen.

Procedure:

-

Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-Ca_v_1.2 cells according to the instrument manufacturer's protocol.

-

System Setup: Prime the automated patch clamp system with the internal and external solutions.

-

Cell Loading: Load the cell suspension onto the system.

-

Seal Formation: The system will automatically establish giga-ohm seals and achieve whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents. For example, from a holding potential of -80 mV, apply a depolarizing step to +10 mV for 200 ms.

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

-

Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Determination by Automated Electrophysiology

| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |

| Levamlodipine | 55.8 | 1.1 | 98.2 |

| Analog-001 | 35.2 | 1.0 | 99.1 |

| Analog-003 | 78.9 | 1.2 | 97.5 |

Radioligand Binding Assay

Assay Principle: Radioligand binding assays are used to determine the affinity of a test compound for the L-type calcium channel.[16] These assays typically involve the displacement of a radiolabeled dihydropyridine ligand (e.g., [³H]-nitrendipine) from channel-containing membranes by the unlabeled test compound. This provides information on whether the compound binds to the same site as dihydropyridines like levamlodipine.[17]

Detailed Protocol: Radioligand Binding

Materials:

-

Membrane Preparation: Membranes prepared from cells or tissues expressing a high density of L-type calcium channels (e.g., rat cardiac ventricular muscle).

-

Radioligand: [³H]-nitrendipine or another suitable dihydropyridine radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Confirmed hits.